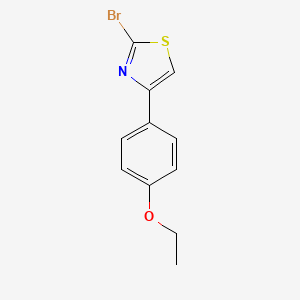
4-(Cyclopropylmethoxy)-3-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-3-hydroxybenzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide can be achieved through several steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
Cyclopropylmethoxy Substitution: The hydroxyl group at the 4-position is substituted with a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Amidation: The carboxylic acid group is then converted to an amide using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
For industrial-scale production, the process involves:
Optimization of Reaction Conditions: Using high-purity reagents and solvents to ensure maximum yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethoxy)-3-hydroxybenzamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(Cyclopropylmethoxy)-3-ketobenzamide.
Reduction: 4-(Cyclopropylmethoxy)-3-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethoxy)-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclopropylmethoxy)-3-methoxybenzamide
- 4-(Cyclopropylmethoxy)-3-chlorobenzamide
- 4-(Cyclopropylmethoxy)-3-fluorobenzamide
Uniqueness
4-(Cyclopropylmethoxy)-3-hydroxybenzamide is unique due to the presence of both a hydroxyl group and a cyclopropylmethoxy group, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(cyclopropylmethoxy)-3-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
InChI-Schlüssel |
ATTHUMOVJCQXSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)





![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)



![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)



